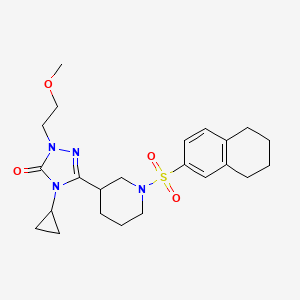

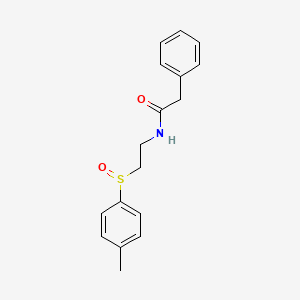

![molecular formula C14H23NO4 B2800728 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid CAS No. 247089-12-9](/img/structure/B2800728.png)

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid” is a chemical compound with the molecular formula C14H23NO4 . It is also known by other names such as 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-7-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Bifunctional Compounds

A study describes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid. This compound is useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Method for Synthesis

Another research developed a four-step method for the synthesis of a similar compound, N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester (Slavinskaya et al., 1996).

Enantioselective Synthesis

Research on enantioselective synthesis of proline scaffolds, including the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, highlights its significance in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Chemical Reaction and Molecular Structure Studies

Study of Chemical Reactions

A study explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, contributing to the understanding of reactions involving compounds with an active methylene group (Moskalenko & Boev, 2012).

Synthesis of Spirocyclic Compounds

Research on the synthesis of a spirocyclic oxetane-fused benzimidazole described new methods involving 2-oxa-7-azaspiro[3.5]nonane, demonstrating the versatility of these compounds in chemical synthesis (Gurry, McArdle & Aldabbagh, 2015).

Supramolecular Arrangements

A study focused on the preparation of cyclohexane-5-spirohydantoin derivatives, including compounds related to 2-azaspiro[3.5]nonane, providing insights into the relationship between molecular and crystal structure (Graus et al., 2010).

Synthesis of Amino Acids

Research on the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including ornitine and GABA analogues, expanded the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko & Komarov, 2010).

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(10(15)11(16)17)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIGVFPIGCIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

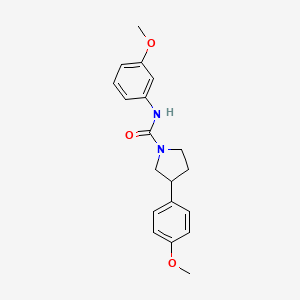

![N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B2800645.png)

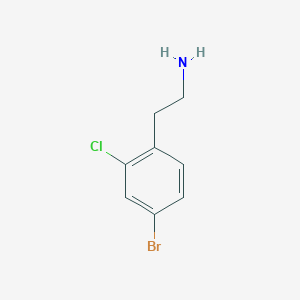

![(2-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2800647.png)

![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)

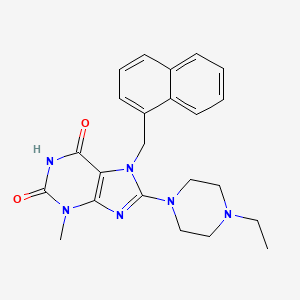

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2800668.png)